molecular formula C22H24N6O B253902 5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one

Cat. No. B253902
M. Wt: 388.5 g/mol
InChI Key: YYPFWPITSYSLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one is a chemical compound that has been the subject of significant scientific research. This compound is commonly referred to as P7C3 and has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases.

Scientific Research Applications

P7C3 has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal studies, P7C3 has been shown to promote neurogenesis and protect against neuronal cell death. Additionally, P7C3 has been found to improve cognitive function in animal models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of P7C3 is not fully understood, but it is believed to promote neurogenesis and protect against neuronal cell death. P7C3 has been found to increase the number of neural stem cells in the hippocampus, a region of the brain important for learning and memory. Additionally, P7C3 has been found to protect against neuronal cell death by inhibiting the activity of caspase-3, an enzyme involved in programmed cell death.
Biochemical and Physiological Effects
P7C3 has been found to have a number of biochemical and physiological effects. In animal studies, P7C3 has been shown to increase the number of neural stem cells in the hippocampus and improve cognitive function. Additionally, P7C3 has been found to protect against neuronal cell death and promote the survival of new neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of P7C3 for lab experiments is that it has been found to be relatively safe and well-tolerated in animal studies. Additionally, P7C3 has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases. However, one limitation of P7C3 is that its mechanism of action is not fully understood, which makes it difficult to optimize dosing and treatment regimens.

Future Directions

There are a number of future directions for research related to P7C3. One area of research is to further elucidate the mechanism of action of P7C3 and to optimize dosing and treatment regimens. Additionally, future research could focus on the potential therapeutic applications of P7C3 in other neurological disorders, such as traumatic brain injury and stroke. Finally, research could focus on the development of new compounds based on the structure of P7C3 that may have improved therapeutic properties.

Synthesis Methods

The synthesis of P7C3 involves a multi-step process that begins with the synthesis of 2-phenyl-1H-benzimidazole. This intermediate is then reacted with 4-(4-methylpiperazin-1-yl)aniline to form 4-(4-methylpiperazin-1-yl)phenyl)-2-phenyl-1H-benzimidazole. Finally, this compound is reacted with 5-amino-3H-pyrrol-4-one to form P7C3.

properties

Product Name

5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one

InChI

InChI=1S/C22H24N6O/c1-26-10-12-27(13-11-26)15-6-8-16(9-7-15)28-14-19(29)20(21(28)23)22-24-17-4-2-3-5-18(17)25-22/h2-9H,10-14,23H2,1H3,(H,24,25)

InChI Key

YYPFWPITSYSLTB-UHFFFAOYSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3CC(=O)C(=C3N)C4=NC5=CC=CC=C5N4

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3CC(=O)C(=C3N)C4=NC5=CC=CC=C5N4

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3CC(=O)C(=C3N)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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